molecular formula C20H20Cl2N2O5S B2740159 3,6-diethyl 2-(2,4-dichlorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate CAS No. 864926-83-0

3,6-diethyl 2-(2,4-dichlorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate

Cat. No.: B2740159
CAS No.: 864926-83-0
M. Wt: 471.35
InChI Key: GHNNGJIWCJXNOV-UHFFFAOYSA-N
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Description

Diethyl 2-(2,4-dichlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, substituted with diethyl ester groups and a 2,4-dichlorobenzamido moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Scientific Research Applications

Diethyl 2-(2,4-dichlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Pyridine and dihydropyridine derivatives are known to have a variety of biological activities, including anti-cancer, antihypertensive, antiulcer, antimicrobial, and many other therapeutic applications .

Preparation Methods

The synthesis of 3,6-diethyl 2-(2,4-dichlorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the thieno[2,3-c]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative and a β-ketoester.

    Introduction of the 2,4-dichlorobenzamido group: This step involves the reaction of the thieno[2,3-c]pyridine intermediate with 2,4-dichlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the amide bond.

    Esterification: The final step involves the esterification of the carboxylic acid groups with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the diethyl ester.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

Diethyl 2-(2,4-dichlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorobenzamido group, where the chlorine atoms can be replaced by other nucleophiles.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., sulfuric acid, triethylamine), and specific reaction temperatures and times.

Comparison with Similar Compounds

Diethyl 2-(2,4-dichlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate can be compared with other similar compounds, such as:

    Thienopyridine derivatives: These compounds share the thieno[2,3-c]pyridine core and may have similar biological activities.

    Benzamido derivatives: Compounds with benzamido groups may exhibit similar chemical reactivity and biological properties.

    Diethyl ester derivatives: Compounds with diethyl ester groups may have similar solubility and stability characteristics.

The uniqueness of 3,6-diethyl 2-(2,4-dichlorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

diethyl 2-[(2,4-dichlorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N2O5S/c1-3-28-19(26)16-13-7-8-24(20(27)29-4-2)10-15(13)30-18(16)23-17(25)12-6-5-11(21)9-14(12)22/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNNGJIWCJXNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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